molecular formula C19H14ClFN4S B3401898 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1040685-62-8

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B3401898
CAS RN: 1040685-62-8
M. Wt: 384.9 g/mol
InChI Key: DNPVHHUQXINLEE-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole” is a biochemical used for proteomics research . It has a molecular formula of C19H14ClFN4S and a molecular weight of 384.86 .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole derivatives have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The compound is likely to share some properties with other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicine and biochemistry.

Biochemical Analysis

Biochemical Properties

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By influencing these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For example, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The ability of this compound to modulate enzyme activity and gene expression underlies its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion. The effects of this compound on metabolic flux and metabolite levels are essential considerations for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, depending on its physicochemical properties. The interactions with transporters, such as P-glycoprotein, influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

4-(4-chlorophenyl)-2-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4S/c1-11-9-15(21)7-8-17(11)25-12(2)18(23-24-25)19-22-16(10-26-19)13-3-5-14(20)6-4-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVHHUQXINLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 3
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 5
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 6
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole

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